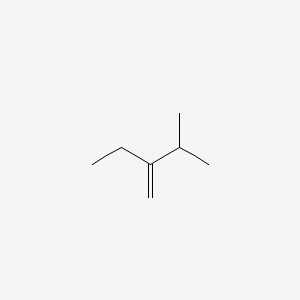
2-Ethyl-3-methylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-3-methyl-butene is an organic compound with the molecular formula C7H14. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is also known by other names such as 2-ethyl-3-methylbut-1-ene and 3-methyl-2-ethyl-1-butene .
準備方法
Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methyl-butene can be synthesized through various organic reactions. One common method involves the dehydration of alcohols. For instance, 2-ethyl-3-methyl-1-butanol can be dehydrated using an acid catalyst to produce 2-ethyl-3-methyl-butene.
Industrial Production Methods: In industrial settings, the production of 2-ethyl-3-methyl-butene often involves catalytic cracking of larger hydrocarbons. This process breaks down complex molecules into simpler ones, including alkenes like 2-ethyl-3-methyl-butene .
化学反応の分析
Types of Reactions: 2-Ethyl-3-methyl-butene undergoes various chemical reactions typical of alkenes, including:
Addition Reactions: These include hydrogenation, halogenation, and hydrohalogenation.
Oxidation Reactions: Alkenes can be oxidized to form epoxides, diols, or carbonyl compounds. For instance, oxidation with potassium permanganate can yield a diol.
Polymerization: Alkenes can undergo polymerization to form long-chain polymers. This is particularly relevant in the production of synthetic materials.
Common Reagents and Conditions:
Hydrogenation: Uses hydrogen gas and a metal catalyst such as palladium or platinum.
Halogenation: Involves halogens like chlorine or bromine, often in an inert solvent.
Oxidation: Utilizes oxidizing agents like potassium permanganate or osmium tetroxide.
Major Products:
Hydrogenation: Produces 2-ethyl-3-methylbutane.
Halogenation: Forms compounds like 2-bromo-2-ethyl-3-methylbutane.
Oxidation: Results in diols or carbonyl compounds depending on the conditions.
科学的研究の応用
2-Ethyl-3-methyl-butene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: Utilized in the production of synthetic materials and as an intermediate in chemical manufacturing
作用機序
The mechanism of action of 2-ethyl-3-methyl-butene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in hydrogenation, the double bond reacts with hydrogen gas in the presence of a catalyst, leading to the formation of a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and conditions .
類似化合物との比較
2-Ethyl-3-methyl-butene can be compared with other alkenes such as:
2-Methyl-2-butene: Similar in structure but with different substituents.
3-Methyl-1-butene: Another isomer with a different arrangement of the carbon chain.
2-Methyl-1-butene: Differing in the position of the double bond.
Uniqueness: 2-Ethyl-3-methyl-butene is unique due to its specific branching and the position of its double bond, which influences its reactivity and the types of reactions it can undergo .
特性
CAS番号 |
7357-93-9 |
|---|---|
分子式 |
C7H14 |
分子量 |
98.19 g/mol |
IUPAC名 |
2-methyl-3-methylidenepentane |
InChI |
InChI=1S/C7H14/c1-5-7(4)6(2)3/h6H,4-5H2,1-3H3 |
InChIキー |
ADHCYQWFCLQBFG-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


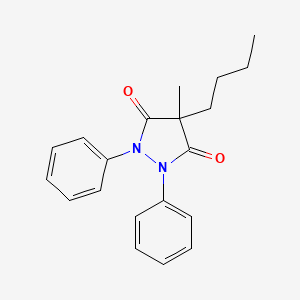
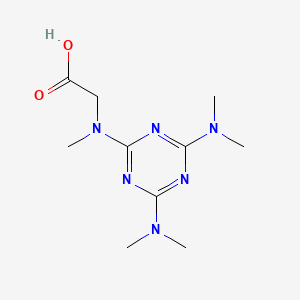
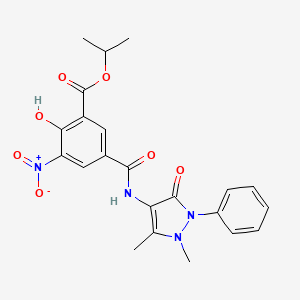
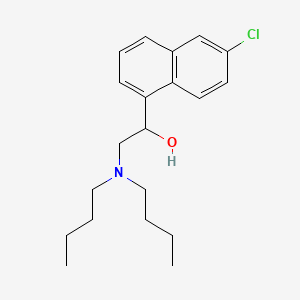
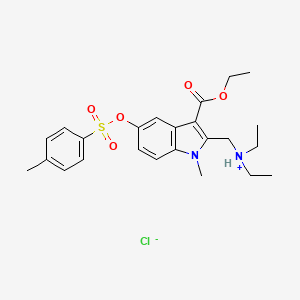
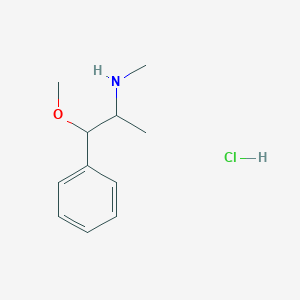
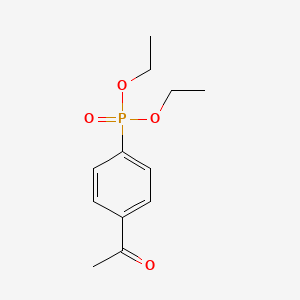


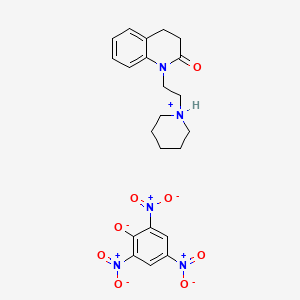
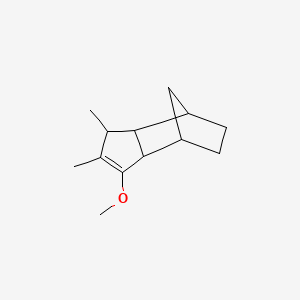
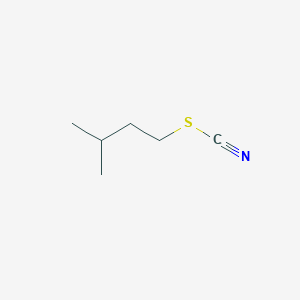
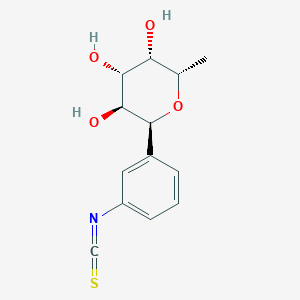
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)
